propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
ISOPROPYL 4-{[(BENZYLAMINO)CARBOTHIOYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzylamino group, and an isopropyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-{[(BENZYLAMINO)CARBOTHIOYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable electrophile.
Formation of the Carbothioyl Group: The carbothioyl group can be introduced through the reaction of the intermediate with carbon disulfide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions to form the isopropyl ester.
Industrial Production Methods
Industrial production of ISOPROPYL 4-{[(BENZYLAMINO)CARBOTHIOYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-{[(BENZYLAMINO)CARBOTHIOYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
ISOPROPYL 4-{[(BENZYLAMINO)CARBOTHIOYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-{[(BENZYLAMINO)CARBOTHIOYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
ISOPROPYL 4-{[(BENZYLAMINO)CARBOTHIOYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 3-aminopyrazole-4-carboxylate: Similar pyrazole ring structure but lacks the benzylamino and carbothioyl groups.
Benzylaminopyrazole derivatives: Similar benzylamino group but different substituents on the pyrazole ring.
Carbothioyl-substituted pyrazoles: Similar carbothioyl group but different ester groups.
Properties
Molecular Formula |
C17H22N4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
propan-2-yl 4-(benzylcarbamothioylamino)-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C17H22N4O2S/c1-4-21-11-14(15(20-21)16(22)23-12(2)3)19-17(24)18-10-13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3,(H2,18,19,24) |
InChI Key |
NCYOVXZZLYFQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC(C)C)NC(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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